molecular formula C12H19N3O B1479355 (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2001275-35-8

(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1479355
CAS No.: 2001275-35-8
M. Wt: 221.3 g/mol
InChI Key: DRIMFYPAQDGNQK-UHFFFAOYSA-N
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Description

(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Ligand Design

Synthesis of Chiral Ligands : Enantiopure derivatives based on l-pipecolinic acid, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been developed. These compounds serve as novel chiral ligands for catalytic reactions, demonstrating unique behavior in stereocontrol, which is crucial for asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Catalytic Applications : The exploration of catalysts for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) identified aromatic amine ligands with copper(I) chloride as highly active systems. This research is significant for polymer chemistry, offering insights into efficient catalyst systems (Kim, Shin, Kim, Kim, & Kim, 2018).

Materials Science and Nonlinear Optics

Nonlinear Optical Materials : The development of thienyl-substituted pyridinium salts with second-order nonlinear optical properties presents new opportunities for materials science. These compounds have been characterized for their structural and NLO properties, offering potential applications in photonics and optoelectronics (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

Pharmaceutical Chemistry and Drug Design

NMDA Receptor Antagonists : Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists has led to the synthesis of potent compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. These findings are crucial for the development of new therapeutic agents targeting the central nervous system (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).

Mechanism of Action

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(9-16)4-6-15(7-5-12)11-3-2-10(13)8-14-11/h2-3,8,16H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIMFYPAQDGNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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